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Compound of Interest

Compound Name: 2,6-Dichloro-3-iodopyridine

Cat. No.: B142405

This technical guide provides a comprehensive overview of the spectroscopic data for 2,6-
dichloro-3-iodopyridine, a key intermediate in organic synthesis, particularly in the
development of novel pharmaceutical compounds. This document is intended for researchers,
scientists, and drug development professionals, offering a centralized resource for the
structural characterization of this compound. The guide details available and predicted
spectroscopic data, outlines experimental protocols for data acquisition, and presents logical
workflows for spectroscopic analysis.

Chemical Structure and Properties

2,6-Dichloro-3-iodopyridine is a halogenated pyridine derivative with the chemical formula
CsH2CI2IN and a molecular weight of 273.88 g/mol .[1] Its structure, featuring two chlorine
atoms and one iodine atom on the pyridine ring, makes it a versatile building block for various
cross-coupling reactions.

Spectroscopic Data

A summary of the available and predicted spectroscopic data for 2,6-Dichloro-3-iodopyridine
is presented below. Due to a lack of publicly available experimental spectra for some
techniques, predicted values based on data from structurally similar compounds are provided.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Note: Experimental NMR data for 2,6-Dichloro-3-iodopyridine is not readily available in the
public domain. The following data is predicted based on the analysis of related compounds
such as 2,6-dichloropyridine and other substituted pyridines.

1H NMR (Proton NMR): The *H NMR spectrum is expected to be simple, showing two signals
corresponding to the two aromatic protons.

Predicted Chemical o Coupling Constant
Proton . Multiplicity

Shift (6, ppm) (J, H2)
H-4 ~7.8-8.0 Doublet (d) ~8.0
H-5 ~72-74 Doublet (d) ~8.0

13C NMR (Carbon NMR): The 13C NMR spectrum is predicted to show five distinct signals for
the five carbon atoms of the pyridine ring.

Carbon Predicted Chemical Shift (8, ppm)
C-2 ~ 152

C-3 ~95

C-4 ~ 142

C-5 ~ 125

C-6 ~ 150

Mass Spectrometry (MS)

Note: No experimental mass spectrum for 2,6-Dichloro-3-iodopyridine has been found in
public databases. The data presented here is based on predicted fragmentation patterns and

adduct formation.

The mass spectrum is expected to show a prominent molecular ion peak [M]*. Due to the
presence of two chlorine atoms, a characteristic isotopic pattern (M, M+2, M+4) will be
observed for the molecular ion and chlorine-containing fragments.
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Predicted Mass Spectrometry Data:

lon/Adduct Predicted m/z
[M]* 272.86
[M+H]* 273.87
[M+Na]* 295.85
[M+K]* 311.82

Predicted Key Fragmentation Pathways: Under electron ionization (El), the molecule is
expected to fragment through the loss of a chlorine atom, an iodine atom, or a molecule of HCI
or HI.

Infrared (IR) Spectroscopy

The infrared spectrum provides information about the functional groups present in the
molecule. The IR spectrum of 2,6-Dichloro-3-iodopyridine has been recorded using both
Attenuated Total Reflectance (ATR) and Potassium Bromide (KBr) pellet techniques.[2]

Wavenumber (cm~?) Intensity Assignment
~ 3100-3000 Weak-Medium C-H stretching (aromatic)

) C=C and C=N stretching
~ 1550-1400 Medium-Strong o

(pyridine ring)

~1100-1000 Strong C-Cl stretching
~ 850-750 Strong C-H out-of-plane bending
Below 700 Medium C-l stretching

Ultraviolet-Visible (UV-Vis) Spectroscopy

Note: Experimental UV-Vis data for 2,6-Dichloro-3-iodopyridine is not available. The
predicted absorption maxima are based on the known UV-Vis spectra of pyridine and its
derivatives.[3][4]
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Pyridine derivatives typically exhibit two main absorption bands in the UV-Vis region
corresponding to 1t - 11* and n - 1t* electronic transitions.

Predicted Amax (nm) Transition
~ 220 - 230 T-TI
~ 270 - 280 n-T1

Experimental Protocols

Detailed methodologies for the acquisition of spectroscopic data for 2,6-Dichloro-3-
iodopyridine are provided below.

NMR Data Acquisition

Somple Preparation

Click to download full resolution via product page

Workflow for NMR data acquisition and processing.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for
better signal dispersion.

Sample Preparation:

e Accurately weigh 5-10 mg of 2,6-Dichloro-3-iodopyridine.
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e Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,
Chloroform-d, CDCIs).

¢ Transfer the solution to a standard 5 mm NMR tube.

Data Acquisition Parameters (*H NMR):

Pulse Sequence: Standard single-pulse sequence.

Number of Scans: 16-64, depending on sample concentration.

Relaxation Delay: 1-2 seconds.

Acquisition Time: 2-4 seconds.

Data Acquisition Parameters (133C NMR):

e Pulse Sequence: Proton-decoupled single-pulse sequence.

e Number of Scans: 1024 or more, due to the low natural abundance of 13C.

o Relaxation Delay: 2-5 seconds.

Data Processing:

Apply Fourier transformation to the Free Induction Decay (FID) to obtain the spectrum.
e Phase the spectrum to ensure all peaks are in the absorptive mode.

o Perform baseline correction to obtain a flat baseline.

e For H NMR, integrate the signals to determine the relative proton ratios.

o Reference the spectrum using the residual solvent peak (e.g., CDCIs at 7.26 ppm for 1H and
77.16 ppm for 13C).

Mass Spectrometry Analysis
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Workflow for GC-MS analysis.

Instrumentation: Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for
this volatile compound.[5]

Sample Preparation:

o Prepare a dilute solution of 2,6-Dichloro-3-iodopyridine in a volatile solvent such as
dichloromethane or ethyl acetate (e.g., 1 mg/mL).

GC-MS Conditions:

GC Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 pm).
« Injector Temperature: 250 °C.

e Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and
hold for 5 minutes.[5]

o Carrier Gas: Helium at a constant flow of 1 mL/min.[5]
¢ lonization Mode: Electron lonization (El) at 70 eV.
o Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

e Scan Range: m/z 50-400.

IR Spectroscopy
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Prepare sample (Thin Solid Film Method)

Acquire background spectrum

Acquire sample spectrum

Process data (e.g., baseline correction)

Analyze absorption bands

Click to download full resolution via product page

Workflow for IR spectroscopy.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer. PubChem lists the use of a
Bruker Tensor 27 FT-IR.[2]

Sample Preparation (Thin Solid Film Method):[6][7]
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e Dissolve a small amount of 2,6-Dichloro-3-iodopyridine in a few drops of a volatile solvent
(e.g., dichloromethane).

» Place a drop of the solution onto a KBr or NaCl salt plate.

» Allow the solvent to evaporate, leaving a thin film of the solid sample on the plate.
Data Acquisition:

e Acquire a background spectrum of the clean, empty sample compartment.

e Place the salt plate with the sample film in the spectrometer's sample holder.

e Acquire the sample spectrum. A typical range is 4000-400 cm™1,

UV-Vis Spectroscopy

Instrumentation: A standard UV-Vis spectrophotometer.
Sample Preparation:

o Prepare a dilute solution of 2,6-Dichloro-3-iodopyridine in a UV-transparent solvent (e.g.,
ethanol, hexane, or acetonitrile).

e The concentration should be adjusted to yield an absorbance in the range of 0.1-1.0.
Data Acquisition:

e Use a quartz cuvette.

o Record the spectrum over a range of approximately 200-400 nm.

o Use the pure solvent as a blank to zero the instrument.

Signaling Pathways and Logical Relationships

The primary utility of 2,6-Dichloro-3-iodopyridine in research and drug development lies in its
capacity for selective functionalization through sequential cross-coupling reactions. The
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differential reactivity of the C-I and C-Cl bonds allows for a controlled, stepwise introduction of
different substituents.

2,6-Dichloro-3-iodopyridine Cross-coupling at C-3 (e.g., Suzuki, Sonogashira) |—>| 2,6-Dichloro-3-substituted-pyridine Cross-coupling at C-2 and/or C-6 Di- or Tri-substituted Pyridine Derivative

Click to download full resolution via product page

Synthetic pathway for functionalization.

This selective functionalization is a key logical relationship to consider when analyzing the
spectroscopic data of reaction products derived from this starting material. The disappearance
of signals corresponding to the halogen atoms and the appearance of new signals
corresponding to the introduced substituents in the NMR, MS, and IR spectra can be used to
monitor the progress and confirm the outcome of these synthetic transformations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b142405#spectroscopic-data-for-2-6-dichloro-3-
iodopyridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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